Validated LC–MS/MS Method Using Keto Pioglitazone-d4 as Internal Standard Demonstrates High Accuracy and Precision for M-III Quantification
A fully validated LC–MS/MS method employing Keto Pioglitazone-d4 as the internal standard achieved inter-day accuracy (% Nominal) of 94.4–104.0% and inter-day precision ≤10.5% CV for M-III quantification in human plasma over a concentration range of 3.23–512.60 ng/mL [1]. In contrast, alternative internal standards for pioglitazone metabolites (e.g., non-deuterated M-III or structural analogs) are not reported with such validation data due to inherent co-elution and matrix effect issues [2].
| Evidence Dimension | Accuracy (% Nominal) |
|---|---|
| Target Compound Data | 94.4–104.0% |
| Comparator Or Baseline | Non-deuterated M-III (not feasible; co-elution precludes validation) |
| Quantified Difference | Validated accuracy only achievable with deuterated IS |
| Conditions | Human plasma, LC–MS/MS, multiple reaction monitoring (MRM), Hypersil Gold C18 column, solid-phase extraction |
Why This Matters
This validated accuracy and precision are essential for generating reliable pharmacokinetic data that meets regulatory bioanalytical method validation guidelines, directly supporting drug development and bioequivalence studies.
- [1] Vig N, Jain GK, Bhatia A, Chopra S. Rapid and Stable Liquid Chromatographic Tandem Mass Spectrometric Method for Simultaneous Estimation of Pioglitazone, Keto Pioglitazone and Hydroxy Pioglitazone in Human Plasma: Application to Bioequivalence Study. Asian Journal of Chemistry. 2022;34(11):3006-3014. View Source
- [2] Lin ZJ, Ji W, Desai-Krieger D, Shum L. Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC–MS/MS. J Pharm Biomed Anal. 2003;33(1):101-8. View Source
